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molecular formula C9H12N2O B8510723 5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile

5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile

Cat. No. B8510723
M. Wt: 164.20 g/mol
InChI Key: PNKZJORGRQBSQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039455B2

Procedure details

To a mixture of 5 g (30.4 mmol) of 5-(2,2-dimethyl-propyl)-isoxazole-3-carbonitrile and 10.1 ml (34.1 mmol) of titanium(IV) isopropoxide in 150 ml of dry diethyl ether a solution of 22 ml of ethylmagnesium bromide (3 M in diethyl ether, 66.0 mmol) is added at −70° C. The reaction mixture is allowed to reach rt within two hours, 7.6 ml (60.6 mmol) of boron trifluoride-diethyl etherate are added and stirring is continued for one hour. After addition of 90 ml of 1M aq hydrochloric acid and 450 ml of diethyl ether two clear phases are obtained which are treated with 300 ml of 10% aq sodium hydroxide. The aqueous phase is extracted with diethyl ether, the combined organic phases are dried over sodium sulfate and evaporated to afford a dark orange oil. After filtration over a C18-bond elut column (Varian) with THF/MeCN the oil is purified by HPLC (dissolved in 6 ml of tetrahydrofuran, 25 injections, XBridge C18 column, 19×150 mm, 5 μM, gradient of 95% MeCN in water to 10% MeCN in water, containing 0.02% of ammonium hydroxide). The combined product fractions are concentrated and the product is extracted with DCM to yield the product as an orange solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.1 mL
Type
catalyst
Reaction Step One
[Compound]
Name
boron trifluoride-diethyl
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:12])([CH3:11])[CH2:3][C:4]1[O:8][N:7]=[C:6]([C:9]#[N:10])[CH:5]=1.[CH2:13]([Mg]Br)[CH3:14].Cl.[OH-].[Na+]>C(OCC)C.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[CH3:1][C:2]([CH3:12])([CH3:11])[CH2:3][C:4]1[O:8][N:7]=[C:6]([C:9]2([NH2:10])[CH2:14][CH2:13]2)[CH:5]=1 |f:3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(CC1=CC(=NO1)C#N)(C)C
Name
Quantity
22 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
10.1 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
boron trifluoride-diethyl
Quantity
7.6 mL
Type
reactant
Smiles
Step Three
Name
Quantity
90 mL
Type
reactant
Smiles
Cl
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added at −70° C
WAIT
Type
WAIT
Details
is continued for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
are obtained which
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a dark orange oil
FILTRATION
Type
FILTRATION
Details
After filtration over a C18-bond elut column (Varian) with THF/MeCN the oil
CUSTOM
Type
CUSTOM
Details
is purified by HPLC (dissolved in 6 ml of tetrahydrofuran, 25 injections, XBridge C18 column, 19×150 mm, 5 μM, gradient of 95% MeCN in water to 10% MeCN in water, containing 0.02% of ammonium hydroxide)
CONCENTRATION
Type
CONCENTRATION
Details
The combined product fractions are concentrated
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with DCM

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CC1=CC(=NO1)C1(CC1)N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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